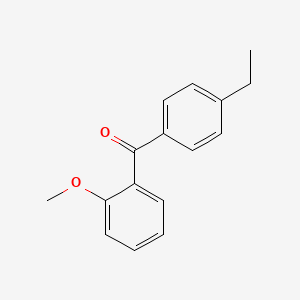

4-Ethyl-2'-methoxybenzophenone

Descripción general

Descripción

4-Ethyl-2’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. Benzophenones are aromatic ketones with a wide range of applications, particularly in the fields of pharmaceuticals, cosmetics, and industrial products. 4-Ethyl-2’-methoxybenzophenone is commonly used as a UV-absorbing agent in sunscreens, cosmetics, and plastics due to its ability to block harmful UV radiation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2’-methoxybenzophenone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form the acylium ion.

Electrophilic attack: The acylium ion attacks the aromatic ring, forming a sigma complex.

Restoration of aromaticity: The sigma complex loses a proton, restoring the aromaticity of the ring.

For 4-Ethyl-2’-methoxybenzophenone, the specific reactants would be 4-ethylbenzoyl chloride and 2-methoxybenzene, with AlCl3 as the catalyst .

Industrial Production Methods

Industrial production of 4-Ethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The crude product is typically purified through recrystallization or distillation .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or quinones.

Reduction: Alcohols.

Substitution: Halogenated benzophenones.

Aplicaciones Científicas De Investigación

4-Ethyl-2’-methoxybenzophenone has various applications in scientific research:

Chemistry: Used as a UV-absorbing agent in the synthesis of other compounds.

Biology: Studied for its potential effects on biological systems, including its role as a photosensitizer.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Widely used in the production of sunscreens, cosmetics, and plastics to protect against UV radiation.

Mecanismo De Acción

The mechanism of action of 4-Ethyl-2’-methoxybenzophenone primarily involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This prevents the UV radiation from penetrating deeper into the material or skin, thereby providing protection .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxybenzophenone (BP-3):

2,2’-Dihydroxy-4-methoxybenzophenone (BP-8):

2-Hydroxy-4-methoxy-4-methylbenzophenone (BP-10):

Uniqueness

4-Ethyl-2’-methoxybenzophenone is unique due to its specific substitution pattern, which provides distinct UV-absorbing properties. Its ethyl and methoxy groups enhance its solubility and stability, making it particularly effective in various applications compared to other benzophenone derivatives .

Actividad Biológica

4-Ethyl-2'-methoxybenzophenone (CAS No. 82520-38-5) is a member of the benzophenone family, characterized by its methoxy and ethyl substituents on the phenolic ring. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties, which are critical for various applications in pharmaceuticals and food science.

- Molecular Formula : C₁₅H₁₈O₂

- Molar Mass : Approximately 234.3 g/mol

- Structural Features : Contains a methoxy group (–OCH₃) and an ethyl group (–C₂H₅) attached to a benzophenone backbone.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. The compound's structural similarities with other methoxyphenyl ketones suggest that it may share common mechanisms of action, such as disrupting cell membrane integrity or interfering with metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Properties

The compound is also recognized for its potential antioxidant properties , which can be beneficial in reducing oxidative stress in biological systems. Preliminary studies suggest that it may scavenge free radicals, thereby protecting cells from oxidative damage.

The antioxidant activity is hypothesized to result from the ability of the methoxy and ethyl groups to stabilize free radicals through electron donation. This property is crucial for applications in food preservation and health supplements.

Case Studies and Research Findings

- Food Science Applications : A study highlighted the presence of this compound in red wine and robusta coffee, suggesting its role as a potential biomarker for dietary intake. This finding emphasizes the importance of this compound in food chemistry and nutrition research.

- Pharmaceutical Potential : Investigations into its interactions with neurotransmitter systems have shown that it may influence catecholamine metabolism through sulfation processes. This could lead to implications for mood regulation and neuroprotection.

- Comparative Studies : In comparison with other methoxyphenyl ketones, this compound has shown unique reactivity patterns that warrant further exploration in both medicinal chemistry and organic electronics applications .

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicological profile. Studies have indicated potential adverse effects at high concentrations, necessitating careful evaluation in therapeutic contexts .

Table 2: Toxicological Findings

| Study Type | Observed Effects |

|---|---|

| Long-term animal study | Neoplastic lesions in various organs |

| Acute toxicity tests | Behavioral changes at elevated doses |

Propiedades

IUPAC Name |

(4-ethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-8-10-13(11-9-12)16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDXHUKINUEBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641453 | |

| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-38-5 | |

| Record name | Methanone, (4-ethylphenyl)(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.